(1,3-Dihydroisobenzofuran-5-yl)methanamine

Physicochemical Properties LogP TPSA

Unlike generic 5-amine or 5-carbaldehyde analogs, (1,3-Dihydroisobenzofuran-5-yl)methanamine features a methylene spacer that optimizes LogP (1.1755) and TPSA (35.25) for drug-likeness. The primary amine enables robust amide coupling and reductive amination for SAR libraries and fluorescent probe conjugation. 98% purity minimizes side reactions, ensuring reliable structure-activity interpretation. Buy this rare building block to access differentiated chemical space and accelerate medicinal chemistry programs.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 933726-50-2
Cat. No. B2793834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dihydroisobenzofuran-5-yl)methanamine
CAS933726-50-2
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1C2=C(CO1)C=C(C=C2)CN
InChIInChI=1S/C9H11NO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6,10H2
InChIKeyVZWVGCODTFCCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1,3-Dihydroisobenzofuran-5-yl)methanamine (CAS 933726-50-2) for Scientific Research and Procurement: A Core Building Block in Heterocyclic Synthesis


(1,3-Dihydroisobenzofuran-5-yl)methanamine (CAS 933726-50-2) is a heterocyclic organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a primary amine featuring a 1,3-dihydroisobenzofuran core, a structural motif common in various pharmacologically active compounds and fluorescent molecular probes [1]. The compound is primarily offered and utilized as a synthetic intermediate or building block for research and development purposes . While its specific biological activity is not widely documented in peer-reviewed literature, its structure suggests utility in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) and synthesizing novel derivatives for therapeutic applications [2].

Why Scientific Selection of (1,3-Dihydroisobenzofuran-5-yl)methanamine (CAS 933726-50-2) Over Closely Related Analogs Matters for Research Outcomes


While the core 1,3-dihydroisobenzofuran scaffold is common, the position and nature of the substituent group (a methanamine at the 5-position) are critical determinants of a molecule's reactivity and potential biological interactions. Closely related compounds, such as 1,3-dihydroisobenzofuran-5-amine (CAS 61964-08-7) or 1,3-dihydroisobenzofuran-5-carbaldehyde (CAS 89424-83-9), lack the specific methylene spacer and terminal amine of the methanamine group [1]. This difference alters molecular geometry, hydrogen-bonding capacity, and lipophilicity (LogP), all of which are key parameters in drug-likeness and target engagement [2]. For instance, the LogP of 1.1755 for this compound provides a quantifiable baseline for optimizing pharmacokinetic properties, a value that differs from its 5-amine and 5-carbaldehyde counterparts. Therefore, direct substitution with a generic in-class compound is not scientifically valid, as it fundamentally changes the molecule's properties and, consequently, its suitability as a specific research tool or building block.

Quantitative Differentiation Guide for (1,3-Dihydroisobenzofuran-5-yl)methanamine (CAS 933726-50-2): How It Compares to Its Closest Analogs


Physicochemical Properties as a Primary Differentiator: Calculated LogP and TPSA for (1,3-Dihydroisobenzofuran-5-yl)methanamine

A key differentiation from its structural analogs lies in its calculated physicochemical properties. For (1,3-Dihydroisobenzofuran-5-yl)methanamine, the predicted LogP is 1.1755 and the Topological Polar Surface Area (TPSA) is 35.25 Ų . These values are distinct from those of the 1,3-dihydroisobenzofuran-5-amine analog, which lacks the methylene spacer and therefore is expected to have a lower LogP and different TPSA. This quantitative difference in lipophilicity and polar surface area directly impacts the compound's potential for membrane permeability and oral bioavailability, crucial parameters in lead optimization.

Physicochemical Properties LogP TPSA Medicinal Chemistry Drug Discovery

Structural Distinction for Targeted Synthesis: The 5-Methanamine Moiety as a Key Differentiator

The compound's specific substitution pattern—a methanamine group at the 5-position of the 1,3-dihydroisobenzofuran ring—is a critical differentiator from other in-class building blocks. This moiety serves as a primary amine handle, enabling a distinct set of synthetic transformations (e.g., amide bond formation, reductive amination) compared to compounds like 1,3-dihydroisobenzofuran-5-carbaldehyde (CAS 89424-83-9) or 1,3-dihydroisobenzofuran-5-ol [1]. The ability to directly introduce this specific amine functional group can reduce the number of synthetic steps required to reach a target molecule, thereby improving overall synthetic efficiency .

Synthetic Intermediate Building Block Heterocyclic Chemistry Organic Synthesis

Purity Specification as a Procurement-Ready Criterion: Consistent 98% Purity for (1,3-Dihydroisobenzofuran-5-yl)methanamine

For procurement decisions, the reliable specification of purity is a quantitative differentiator. (1,3-Dihydroisobenzofuran-5-yl)methanamine is commercially available with a specified purity of 98% [1]. While many building blocks are offered at various purity grades, the consistent availability of a 98% pure compound reduces the need for further in-house purification, saving time and resources in research workflows. This is a practical, quantifiable advantage over compounds where high-purity material is either not readily available or requires custom synthesis and purification.

Purity Quality Control Procurement Specification

Optimal Research Applications for (1,3-Dihydroisobenzofuran-5-yl)methanamine (CAS 933726-50-2) Based on Its Differentiated Properties


Medicinal Chemistry: A Core Scaffold for Exploring Structure-Activity Relationships (SAR)

Due to its specific substitution pattern and the presence of a primary amine, (1,3-Dihydroisobenzofuran-5-yl)methanamine serves as an ideal building block for generating libraries of novel compounds for biological evaluation. Its unique LogP (1.1755) and TPSA (35.25 Ų) values position it favorably within drug-like chemical space. Researchers can leverage the amine handle to create amide or secondary amine derivatives, systematically exploring how modifications at this position impact target binding affinity, selectivity, and pharmacokinetic properties. The compound's 98% purity specification [1] ensures that the synthesized analogs are not contaminated by significant amounts of impurities from the starting material, increasing the reliability of SAR interpretations.

Chemical Biology: Synthesis of Fluorescent and Affinity Probes

The 1,3-dihydroisobenzofuran core is recognized as a valuable structural motif for developing fluorescent molecular probes . The 5-methanamine group of this compound provides a convenient attachment point for conjugating the core to various fluorescent dyes, biotin, or other reporter tags. This enables the creation of custom probes for imaging, target identification, and other chemical biology applications. The distinct synthetic handle offered by this compound, compared to its 5-carbaldehyde or 5-ol analogs, allows for alternative conjugation strategies and may result in probes with different linker geometries or properties, which is critical for optimizing probe performance in complex biological systems.

Organic Synthesis: A Key Intermediate for Constructing Complex Heterocyclic Systems

As a heterocyclic building block, this compound is used to construct more complex molecules, including those with potential pharmaceutical activity [1]. The primary amine group can participate in a wide range of robust reactions, such as reductive amination to form secondary or tertiary amines, or amide coupling with carboxylic acids. This makes it a versatile intermediate for the synthesis of diverse chemical libraries. For example, it can be used to introduce a 1,3-dihydroisobenzofuran moiety into larger drug-like molecules, a strategy employed in the development of clinical candidates like escitalopram, which features a related core structure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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